molecular formula C17H23N5O B2933762 N'-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 799780-36-2

N'-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No.: B2933762
CAS No.: 799780-36-2
M. Wt: 313.405
InChI Key: BSICNBWCFOIKEA-XDHOZWIPSA-N
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Description

N'-[(1E)-[4-(Diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a hydrazone derivative featuring a 2-methylimidazole core linked to a diethylamino-substituted benzylidene moiety via an acetohydrazide bridge.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-4-21(5-2)16-8-6-15(7-9-16)12-19-20-17(23)13-22-11-10-18-14(22)3/h6-12H,4-5,13H2,1-3H3,(H,20,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSICNBWCFOIKEA-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N’-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the hydrazide group can form hydrogen bonds with biological macromolecules. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Differences
  • Core Heterocycle: The target compound uses a 2-methyl-1H-imidazole ring, whereas analogs like N’-[(4-methoxyphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide (Compound 9, ) feature a benzimidazole core. Substituents on the Arylidene Moiety:
  • The diethylamino group in the target compound contrasts with electron-withdrawing groups (e.g., methoxy in Compound 9 ) or halogenated substituents (e.g., 4-chlorophenyl in ). Diethylamino groups enhance solubility and may modulate electron density on the hydrazone bond, affecting reactivity .
Notable Observations
  • Biological Activity : Compounds with thiazole or benzimidazole cores (e.g., ) show stronger antimicrobial and antioxidant profiles compared to imidazole derivatives, likely due to enhanced stability and binding affinity .
  • Synthetic Accessibility : The target compound’s imidazole core may offer synthetic simplicity over benzimidazoles, which require multi-step ring-closure reactions .

Functional Group Modifications and Activity

  • Hydrazide vs.
  • Diethylamino vs. Dimethylamino: The bulkier diethylamino group in the target compound may reduce crystallinity compared to dimethylamino analogs, affecting solubility and formulation .

Spectroscopic and Crystallographic Insights

  • Single-crystal X-ray analyses (e.g., ) confirm the (E)-configuration of hydrazone bonds in analogs, critical for maintaining planar geometry and intermolecular interactions .
  • NMR data () highlight deshielding effects from electron-donating groups (e.g., diethylamino) on imine protons, corroborating electronic structure predictions .

Biological Activity

N'-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, a compound characterized by its unique structure, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C16H20N4O\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}

This indicates the presence of functional groups that are often associated with biological activity, particularly in pharmacology.

Synthesis

The synthesis of this compound involves a multi-step reaction typically starting from commercially available precursors. The general synthetic route includes:

  • Condensation Reaction : The initial step involves the condensation of 4-(diethylamino)benzaldehyde with 2-methyl-1H-imidazole-1-acetic acid hydrazide.
  • Purification : The crude product is purified using recrystallization techniques.
  • Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of imidazole have been documented to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.0Apoptosis induction
Compound BHCT1163.5Cell cycle arrest
This compoundA5494.8Apoptosis induction

Enzyme Inhibition

The compound has also shown inhibitory activity against specific enzymes, such as cytochrome P450 isoforms and aldehyde dehydrogenases (ALDHs). These enzymes are crucial in drug metabolism and cancer progression.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
CYP24A10.3
ALDH1A31.29

Case Study 1: In Vitro Studies

A recent study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated an IC50 value of 4.8 µM, demonstrating significant antiproliferative effects compared to standard chemotherapy agents.

Case Study 2: Molecular Docking Studies

Molecular docking studies have suggested that the compound interacts favorably with the active sites of target proteins involved in cancer pathways, indicating a potential for developing targeted therapies based on this scaffold.

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